N'-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic ethanediamide (oxamide) derivative featuring a 4-ethoxyphenyl group and a piperidin-4-ylmethyl moiety.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-2-29-18-5-3-17(4-6-18)23-20(26)19(25)22-13-15-7-10-24(11-8-15)21(27)16-9-12-28-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLBUKGRQPNTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethoxy group.
Synthesis of the Furan-3-carbonyl Intermediate: This step involves the preparation of the furan-3-carbonyl group through a series of reactions starting from furan.
Coupling with Piperidine: The piperidin-4-ylmethyl group is introduced through a coupling reaction with the previously synthesized intermediates.
Final Amide Formation: The final step involves the formation of the amide bond between the ethoxyphenyl and furan-3-carbonyl intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and furan-3-carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Ethanediamide Derivatives
Ethanediamides are characterized by two amide linkages, which enhance hydrogen-bonding capacity compared to monoamide analogs. Key comparisons include:
- N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide (): This compound shares the ethanediamide backbone and piperidinylmethyl group but differs in substituents. The 2-chlorobenzyl and 4-fluorophenylcarbamoyl groups likely increase lipophilicity relative to the target compound’s 4-ethoxyphenyl and furan-3-carbonyl groups. No melting point or solubility data are available for direct comparison .
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (): The 4-methoxyphenyl group and piperazine ring contrast with the target’s 4-ethoxyphenyl and piperidine scaffold.
Table 1: Ethanediamide Derivatives
Piperidine-Containing Amides
Piperidine rings are common in bioactive molecules, with substitution patterns critically influencing pharmacology:
- N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, ): This monoamide features a piperidin-1-yl ethoxy linkage.
Cyclopropylfentanyl ():
A fentanyl analog with a 4-piperidinyl cyclopropanecarboxamide group. The phenethyl substituent on piperidine contrasts with the target’s furan-3-carbonyl group. Fentanyl derivatives typically exhibit high µ-opioid receptor affinity, whereas the target’s ethanediamide structure may reduce opioid activity .
Table 2: Piperidine-Containing Amides
Fentanyl Analogs
Fentanyl derivatives are defined by a 4-anilidopiperidine core. The target compound diverges in critical ways:
- Structural Differences: Fentanyl (): 4-Piperidinyl propionamide with a phenethyl group. The absence of a phenethyl group in the target compound likely eliminates µ-opioid receptor binding, a hallmark of fentanils .
Physicochemical Properties: Fentanyl analogs (e.g., carfentanil, ) have molecular weights ~350–400 Da, similar to the target (~435 Da). However, the ethanediamide group may increase polarity, reducing blood-brain barrier penetration compared to fentanils .
Biological Activity
N'-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound classified as an amide. Its unique structure, comprising an ethoxyphenyl group and a furan-3-carbonyl moiety linked via a piperidin-4-ylmethyl chain, suggests potential biological activities that merit investigation. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features several functional groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 344.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves several steps:
- Formation of Ethoxyphenyl Intermediate : Reaction of 4-ethoxyphenol with appropriate reagents.
- Synthesis of Furan-3-carbonyl Intermediate : Preparation from furan through a series of reactions.
- Coupling with Piperidine : Introduction of the piperidin-4-ylmethyl group via coupling.
- Final Amide Formation : Formation of the amide bond between intermediates.
Biological Activity
Research indicates that this compound exhibits various biological activities:
The compound's mechanism involves interactions with specific molecular targets, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to cell surface receptors, influencing cellular responses.
These interactions suggest that the compound could affect signaling pathways relevant to various physiological processes.
Case Studies and Research Findings
Recent studies have explored the compound's potential therapeutic effects:
- Anti-inflammatory Activity : A study demonstrated that the compound reduced inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Analgesic Properties : Research indicated pain relief in animal models, supporting its application in pain management therapies.
Comparison with Similar Compounds
When compared to related compounds, such as N'-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide, this compound shows unique properties due to its specific functional groups which may enhance its biological activity.
| Compound | Key Feature |
|---|---|
| N'-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide | Contains methoxy group |
| N'-(4-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide | Contains chlorophenyl group |
Applications
Given its promising biological activity, this compound has potential applications in:
- Pharmacology : Development of new anti-inflammatory and analgesic medications.
- Medicinal Chemistry : As a scaffold for synthesizing novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
